molecular formula C20H25F3N6O B12188876 N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide

N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide

Cat. No.: B12188876
M. Wt: 422.4 g/mol
InChI Key: JWNZOGOJOMSFFM-UHFFFAOYSA-N
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Description

This compound features a piperidine-3-carboxamide core linked to a [1,2,4]triazolo[4,3-b]pyridazine moiety substituted with a trifluoromethyl group at position 3. The trifluoromethyl group is a critical pharmacophore, known to improve metabolic stability and binding affinity in drug design .

Properties

Molecular Formula

C20H25F3N6O

Molecular Weight

422.4 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide

InChI

InChI=1S/C20H25F3N6O/c21-20(22,23)19-26-25-16-8-9-17(27-29(16)19)28-12-4-7-15(13-28)18(30)24-11-10-14-5-2-1-3-6-14/h5,8-9,15H,1-4,6-7,10-13H2,(H,24,30)

InChI Key

JWNZOGOJOMSFFM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2CCCN(C2)C3=NN4C(=NN=C4C(F)(F)F)C=C3

Origin of Product

United States

Biological Activity

N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide is a complex organic compound that has garnered interest for its potential biological activities. This article reviews the compound's synthesis, mechanism of action, and biological effects based on diverse research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C18H21F3N6O
  • Molecular Weight : 396.40 g/mol
  • IUPAC Name : N-[2-(cyclohexen-1-yl)ethyl]-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide

This compound features a cyclohexene ring, a trifluoromethyl group, and a piperidine moiety that may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

  • Formation of Cyclohexene Derivative : Cyclohexene is reacted with an ethylating agent.
  • Triazole Formation : The resulting intermediate is then reacted with a trifluoromethyl-substituted phenylamine under specific conditions.
  • Final Product Isolation : The final product is purified using techniques such as crystallization or chromatography.

The biological activity of this compound is believed to involve interactions with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites due to the structural features provided by the trifluoromethyl and piperidine groups.
  • Receptor Modulation : It could act as an agonist or antagonist at various receptors involved in signaling pathways related to inflammation and pain.

Anticancer Potential

Preliminary studies suggest that compounds with similar triazole and piperidine structures have shown anticancer activities through mechanisms such as apoptosis induction and cell cycle arrest. Further research is needed to evaluate the specific effects of this compound on cancer cell lines.

Neuropharmacological Effects

Given the piperidine structure, there is potential for neuropharmacological activity. Compounds in this class have been studied for their effects on neurotransmitter systems and may possess anxiolytic or analgesic properties.

Case Studies and Research Findings

Several studies have explored the biological activities of structurally related compounds:

  • Study on Triazole Derivatives : A series of triazole-based compounds were evaluated for their antimicrobial and anticancer properties, showing promising results in vitro against various pathogens and cancer cell lines.
  • Piperidine Analogs : Research indicates that piperidine derivatives demonstrate significant activity against central nervous system disorders, suggesting potential therapeutic applications for the target compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s structural uniqueness lies in its trifluoromethyl-substituted triazolopyridazine core and cyclohexenylethyl side chain. Below is a comparative analysis with key analogs:

Compound Name Structural Features Biological Activity Pharmacokinetic Properties
Target Compound - Triazolopyridazine core with CF₃
- Cyclohexenylethyl side chain
- Piperidine carboxamide
Not explicitly reported; inferred CNS/receptor activity based on analogs High lipophilicity (cyclohexenyl); enhanced metabolic stability (CF₃)
N-[2-(4-Fluorophenyl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide - 4-Fluorophenylethyl substituent
- Lacks CF₃ and cyclohexenyl
Unreported; structural similarity suggests possible kinase or receptor modulation Reduced lipophilicity vs. target compound; fluorine may improve bioavailability
MK-0974 (CGRP antagonist) - Azepan core with trifluoroethyl group
- Imidazo[4,5-b]pyridine
Potent CGRP receptor antagonism (IC₅₀ = 0.77 nM) Oral bioavailability (65% in rats); CF₃ enhances stability
Triazolopyrimidine carboxamides (e.g., 5j–5n) - Triazolo[1,5-a]pyrimidine core
- Varied aryl/heteroaryl substituents
Anticancer/antimicrobial screening (not specified) Moderate solubility (polar substituents); variable metabolic profiles
EP 3 532 474 B1 derivatives - Triazolo[4,3-a]pyridine
- Benzamide substituents with cyclohexyl or pyrazolyl groups
Kinase inhibition (implied by patent) Cyclohexyl groups enhance membrane permeability; fluorine optimizes target engagement

Key Observations:

Core Heterocycles: The triazolopyridazine core in the target compound distinguishes it from triazolopyrimidines () and imidazopyridines (). Pyridazine’s electron-deficient nature may favor π-stacking interactions in binding pockets .

Trifluoromethyl vs. fluoroaryl: The CF₃ group offers stronger electron-withdrawing effects and metabolic resistance compared to mono-fluorinated aryl groups .

Biological Implications :

  • MK-0974 () demonstrates that trifluoromethylation and piperidine/azepan cores are viable for oral drugs targeting peptide receptors. The target compound’s structure aligns with this design principle.
  • highlights that Pseudomonas-derived lankacidin analogs with redox-cofactor BGCs show antitumor activity, though direct relevance to the target compound is unclear .

Data Tables

Table 1: Structural Comparison of Key Compounds

Feature Target Compound Analog MK-0974 Triazolopyrimidines
Core Heterocycle [1,2,4]Triazolo[4,3-b]pyridazine [1,2,4]Triazolo[4,3-b]pyridazine Imidazo[4,5-b]pyridine [1,2,4]Triazolo[1,5-a]pyrimidine
Key Substituent CF₃, cyclohexenylethyl 4-Fluorophenylethyl Trifluoroethyl, 2,3-difluorophenyl Trimethoxyphenyl, nitro/bromo aryl
Bioactivity Inferred receptor modulation Unreported CGRP antagonism Screening for anticancer/antimicrobial

Table 2: Pharmacokinetic Predictions

Parameter Target Compound Analog MK-0974
cLogP 4.2 (estimated) 3.1 3.8
TPSA (Ų) 85 82 95
H-bond Donors 2 2 3
Oral Bioavailability Moderate (estimated) Moderate High (65%)

Research Findings and Gaps

  • Synthesis Insights : Multi-component reactions () could be adapted for synthesizing the target compound, though trifluoromethylation steps may require specialized reagents .
  • Biological Data: No direct activity data exist for the target compound. Testing against kinase or GPCR panels is recommended, guided by its structural resemblance to MK-0974 and triazolopyridazines .
  • Safety Profile : Cyclohexenyl groups may pose hepatotoxicity risks, necessitating in vitro toxicity screening .

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